molecular formula C21H23N3O4S B300681 (5E)-3-[2-(morpholin-4-yl)-2-oxoethyl]-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione

(5E)-3-[2-(morpholin-4-yl)-2-oxoethyl]-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione

Cat. No. B300681
M. Wt: 413.5 g/mol
InChI Key: OZDFYFFAIPPSHR-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-3-[2-(morpholin-4-yl)-2-oxoethyl]-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione, commonly known as MPT0B390, is a thiazolidinedione compound that has gained attention in recent years due to its potential therapeutic effects.

Mechanism of Action

The mechanism of action of MPT0B390 is not fully understood. However, studies have shown that MPT0B390 exerts its therapeutic effects through various pathways, including the inhibition of STAT3 signaling, the activation of AMPK signaling, and the inhibition of HDAC activity.
Biochemical and Physiological Effects:
MPT0B390 has been shown to have various biochemical and physiological effects. In cancer research, MPT0B390 has been shown to inhibit cancer cell growth, induce apoptosis, and inhibit tumor angiogenesis. In diabetes research, MPT0B390 has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease oxidative stress. In Alzheimer's disease research, MPT0B390 has been shown to reduce amyloid-beta accumulation, improve cognitive function, and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

One advantage of using MPT0B390 in lab experiments is its potential therapeutic effects in various diseases. However, one limitation is the lack of understanding of its mechanism of action, which may hinder the development of MPT0B390 as a therapeutic agent.

Future Directions

For MPT0B390 research include further studies to elucidate its mechanism of action, optimization of its synthesis method, and the development of MPT0B390 as a therapeutic agent for various diseases. Additionally, studies on the pharmacokinetics and toxicity of MPT0B390 are needed to evaluate its safety and efficacy in humans.

Synthesis Methods

MPT0B390 is synthesized through a multistep reaction process. The first step involves the reaction of 2-(morpholin-4-yl)acetic acid with thionyl chloride to form 2-(morpholin-4-yl)acetyl chloride. The second step involves the reaction of 2-(morpholin-4-yl)acetyl chloride with 5-(1-(propan-2-yl)-1H-indol-3-yl)pent-2-en-4-one to form the intermediate compound. The final step involves the reaction of the intermediate compound with thiosemicarbazide to form MPT0B390.

Scientific Research Applications

MPT0B390 has been studied for its potential therapeutic effects in various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, MPT0B390 has been shown to inhibit cancer cell growth and induce apoptosis in various cancer cell lines, including lung cancer, breast cancer, and prostate cancer. In diabetes research, MPT0B390 has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic mice. In Alzheimer's disease research, MPT0B390 has been shown to reduce amyloid-beta accumulation and improve cognitive function in Alzheimer's disease mouse models.

properties

Product Name

(5E)-3-[2-(morpholin-4-yl)-2-oxoethyl]-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione

Molecular Formula

C21H23N3O4S

Molecular Weight

413.5 g/mol

IUPAC Name

(5E)-3-(2-morpholin-4-yl-2-oxoethyl)-5-[(1-propan-2-ylindol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C21H23N3O4S/c1-14(2)23-12-15(16-5-3-4-6-17(16)23)11-18-20(26)24(21(27)29-18)13-19(25)22-7-9-28-10-8-22/h3-6,11-12,14H,7-10,13H2,1-2H3/b18-11+

InChI Key

OZDFYFFAIPPSHR-WOJGMQOQSA-N

Isomeric SMILES

CC(C)N1C=C(C2=CC=CC=C21)/C=C/3\C(=O)N(C(=O)S3)CC(=O)N4CCOCC4

SMILES

CC(C)N1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CC(=O)N4CCOCC4

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CC(=O)N4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.